
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide, also known as BMS-986177, is a small molecule drug that has shown promising results in preclinical trials for the treatment of various diseases. It is a potent and selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a crucial role in the immune system's response to inflammation.
作用機序
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is a potent and selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a crucial role in the immune system's response to inflammation by activating the signal transducer and activator of transcription (STAT) pathway. Inhibition of TYK2 by N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide reduces the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide have been extensively studied. In preclinical trials, it has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-gamma (IFN-γ). It has also been shown to reduce the infiltration of immune cells into inflamed tissues, which is a hallmark of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is its potent and selective inhibition of TYK2. This makes it an ideal tool for studying the role of TYK2 in various biological processes. However, one limitation of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for the research on N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide. One area of interest is its potential use in the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Another area of interest is its potential use in the treatment of cancer, as TYK2 has been shown to play a role in tumor growth and metastasis. Additionally, further research is needed to elucidate the precise mechanism of action of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide and its potential off-target effects.
合成法
The synthesis of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide involves several steps. The first step is the preparation of 3-methylphenylacetonitrile, which is then reacted with 1-bromo-1-cyclobutane carboxylic acid to form 1-(3-methylphenyl)cyclobutane-1-carboxylic acid. This acid is then converted to its corresponding acid chloride, which is reacted with N-(1-aminobutyl)-N-methylprop-2-yn-1-amine to form the final product, N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide.
科学的研究の応用
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical trials for the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. TYK2 inhibition has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of these diseases.
特性
IUPAC Name |
N-(1-cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-6-15(12-18)19-16(20)17(9-5-10-17)14-8-4-7-13(2)11-14/h4,7-8,11,15H,3,5-6,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQZQWQLPCDPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1(CCC1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

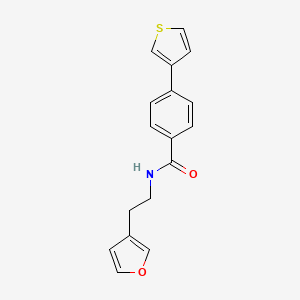

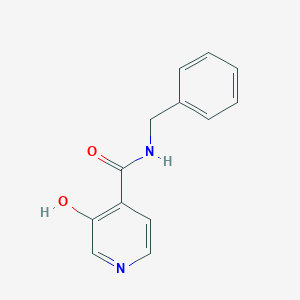
![N1-(4-chlorophenyl)-2-methyl-4-thioxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarboxamide](/img/structure/B2470075.png)
![N-[2-(Dimethylcarbamoylamino)ethyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470076.png)
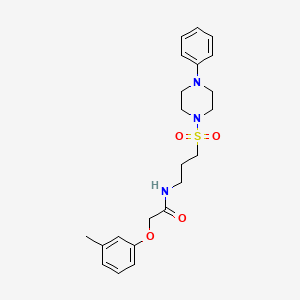

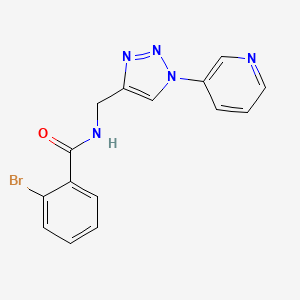
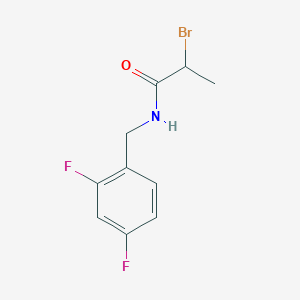
![ethyl 4-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2470087.png)
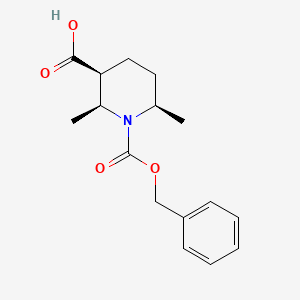
![N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2470094.png)